molecular formula C10H20N2 B13514200 3-Azaspiro[5.5]undecan-9-amine

3-Azaspiro[5.5]undecan-9-amine

Cat. No.: B13514200
M. Wt: 168.28 g/mol
InChI Key: DDFMKJGKLXQGTG-UHFFFAOYSA-N
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Description

3-Azaspiro[55]undecan-9-amine is a spirocyclic amine compound characterized by a unique spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecan-9-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Azaspiro[5.5]undecan-9-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride
  • 3-methyl-3-azaspiro[5.5]undecan-9-amine
  • 3-azaspiro[5.5]undecan-9-ol hydrochloride

Uniqueness

3-Azaspiro[5.5]undecan-9-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new molecules with specific biological activities or material properties.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-azaspiro[5.5]undecan-9-amine

InChI

InChI=1S/C10H20N2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9,12H,1-8,11H2

InChI Key

DDFMKJGKLXQGTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCNCC2

Origin of Product

United States

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